N-Acetyl-4,4'-diaminodiphenylmethane
Description
Contextual Significance as a Chemical Derivative
N-Acetyl-4,4'-diaminodiphenylmethane, also referred to as N-acetyl-MDA, is chemically derived from 4,4'-methylenedianiline (B154101) (MDA). nih.gov MDA is an industrial chemical of considerable importance, primarily utilized in the manufacturing of polyurethane foams, epoxy resins, and adhesives. smolecule.comatamanchemicals.comwikipedia.org The contextual significance of this compound stems largely from its role as a major metabolite of MDA in humans. smolecule.comnih.gov Consequently, it serves as a crucial biomarker for monitoring occupational exposure to MDA, which is classified as a potential human carcinogen. smolecule.comwikipedia.org
In addition to its metabolic relevance, the compound itself has industrial applications. It is employed as a hardener or curing agent in the production of epoxy resins and polyurethane foams. smolecule.com Furthermore, it functions as an intermediate in the synthesis of various dyes. smolecule.com The chemical properties of this compound also make its derivatives subjects of investigation for potential therapeutic applications. smolecule.com
Historical Overview of Chemical Investigations
The scientific inquiry into this compound has been multifaceted, with a significant focus on its metabolic and toxicological profiles. Early research was often in the context of understanding the biological fate of industrially prevalent aromatic amines. For instance, studies have examined the mutagenicity of N-acetylated derivatives of amines used as epoxy-resin hardeners. nih.gov
A pivotal development in the study of this compound was the establishment of analytical methods for its detection. A 1988 study detailed a sensitive gas chromatographic/mass spectrometric assay to quantify N-acetyl MDA in urine, providing a tool for assessing workplace exposure to MDA. nih.gov The synthesis of this compound has also been a subject of chemical research, with a 1996 publication reporting a method achieving a 40% yield. chemicalbook.com The broader context of MDA's impact on human health was starkly highlighted by a mass poisoning incident in Epping, United Kingdom, in 1965, where flour was accidentally contaminated with MDA, underscoring the importance of studying its metabolic pathways and derivatives. wikipedia.orgebi.ac.uk
Fundamental Structural Features and Reactivity Principles
The distinct chemical identity of this compound is defined by its molecular structure and the functional groups it contains. Its IUPAC name is N-[4-[(4-aminophenyl)methyl]phenyl]acetamide. nih.gov The molecule consists of two benzene (B151609) rings connected by a methylene (B1212753) (-CH₂-) bridge. smolecule.com One of the aromatic amine groups is acetylated (-NHCOCH₃), while the other remains a free primary amine (-NH₂).
The synthesis of this compound is typically achieved through the acetylation of 4,4'-diaminodiphenylmethane (MDA) using an acetylating agent such as acetic anhydride (B1165640). chemicalbook.com The reactivity of this compound is influenced by its functional groups. It can undergo oxidation reactions to yield quinone derivatives. While stable to hydrolysis under neutral conditions, the acetyl group can be cleaved in the presence of strong acids or bases. Its solubility is limited in water, but it is soluble in organic solvents like methanol (B129727) and dichloromethane.
Detailed Research Findings
The table below summarizes key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | N-[4-[(4-aminophenyl)methyl]phenyl]acetamide nih.gov |
| Synonyms | N-acetyl-MDA, N-acetyl-4,4'-methylenedianiline nih.govclearsynth.com |
| CAS Number | 24367-94-0 nih.govsmolecule.comchemicalbook.com |
| Molecular Formula | C₁₅H₁₆N₂O nih.govsmolecule.comchemicalbook.comclearsynth.com |
| Molecular Weight | 240.30 g/mol nih.govchemicalbook.comclearsynth.com |
| Melting Point | 135–136°C |
| Boiling Point (estimated) | 481°C |
| Density | 1.176 g/cm³ |
| Water Solubility | 76.42 mg/L at 20°C |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDJPRWHARDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179109 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-94-0 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24367-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Strategies
Acetylation of 4,4'-Diaminodiphenylmethane as a Precursor
The foundational approach to synthesizing N-Acetyl-4,4'-diaminodiphenylmethane is the direct acetylation of 4,4'-diaminodiphenylmethane. This process introduces an acetyl group onto one of the amino functionalities of the precursor molecule.
Conventional methods for the acetylation of 4,4'-diaminodiphenylmethane typically involve the use of acetylating agents in the presence of a catalyst or a specific solvent system. A common laboratory-scale synthesis employs acetic anhydride (B1165640) as the acetylating agent. For instance, a documented method involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of hydrogen chloride within an ethanol (B145695) solvent system. dntb.gov.ua This reaction leads to the formation of this compound. The general reaction is as follows:
Reactants: 4,4'-Diaminodiphenylmethane and Acetic Anhydride
Solvent: Ethanol
Catalyst: Hydrogen Chloride
The reaction proceeds via the nucleophilic attack of the amino group of 4,4'-diaminodiphenylmethane on the carbonyl carbon of acetic anhydride, leading to the formation of an amide linkage.
The yield of this compound is highly dependent on the reaction conditions. In the aforementioned conventional method using acetic anhydride and hydrogen chloride in ethanol, a yield of 40% has been reported. dntb.gov.ua A significant challenge in the synthesis of the mono-acetylated product is the potential for di-acetylation, where both amino groups of the 4,4'-diaminodiphenylmethane molecule are acetylated.
To optimize the yield of the desired mono-acetylated product and enhance selectivity, several strategies have been explored in the context of selective mono-acylation of symmetric diamines. These strategies, while not all specifically documented for this compound, offer valuable insights for optimizing its synthesis. One approach involves the use of carbon dioxide as a temporary and traceless protecting group for one of the amine functionalities, thereby promoting mono-acylation. rsc.org Another strategy is the addition of a controlled amount of water to the reaction mixture, which has been shown to favor mono-acylation over di-acylation when using esters or acid chlorides as acylating agents. researchgate.net Furthermore, the use of specific mediating agents like 1,1'-Carbonyldiimidazole (CDI) has demonstrated high efficiency in the mono-acylation of symmetrical diamines. rsc.org
The choice of solvent, temperature, and the molar ratio of reactants are also critical parameters that can be adjusted to maximize the yield of the mono-acetylated product while minimizing the formation of byproducts.
The primary byproduct in the synthesis of this compound is the di-acetylated derivative, N,N'-diacetyl-4,4'-diaminodiphenylmethane. This occurs when both primary amine groups of the starting material undergo acetylation. The formation of this byproduct is a common issue in the acylation of symmetric diamines.
To mitigate the formation of N,N'-diacetyl-4,4'-diaminodiphenylmethane, precise control over the stoichiometry of the reactants is crucial. Using a molar excess of 4,4'-diaminodiphenylmethane relative to the acetylating agent can favor the mono-acetylated product. However, this can make the purification process more complex due to the need to remove the unreacted diamine.
As mentioned in the previous section, advanced strategies to prevent di-acylation include the in-situ and temporary protection of one amine group. The use of CO2 to form a carbamate (B1207046) with one of the amino groups is a green and effective method to achieve selective mono-acetylation. rsc.org Similarly, conducting the reaction in the presence of water has been shown to enhance the selectivity for mono-acylation. researchgate.net These methods work by modulating the nucleophilicity of the diamine and preventing the second amino group from reacting after the first one has been acetylated.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the synthesis of both the precursor, 4,4'-diaminodiphenylmethane, and potentially in the direct, more efficient synthesis of this compound.
The industrial synthesis of the precursor, 4,4'-diaminodiphenylmethane, typically involves the condensation of aniline (B41778) with formaldehyde (B43269) using a strong acid catalyst like hydrochloric acid. However, due to the corrosive nature and environmental concerns associated with mineral acids, there has been significant research into heterogeneous catalysts, particularly zeolites. gychbjb.com
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them attractive catalysts for this reaction. Several types of zeolites, including HY, Hβ, and HZSM-5, have been investigated for their catalytic activity in the synthesis of 4,4'-diaminodiphenylmethane and its derivatives. rsc.orgresearchgate.net
Studies have shown that the catalytic performance of zeolites is influenced by their pore size, surface area, and the strength and density of their acid sites. For instance, in the synthesis of a related compound, 3,3′-dimethyl-4,4′-diaminodiphenylmethane, Hβ zeolite exhibited higher catalytic activity compared to HY and HZSM-5. researchgate.net The optimization of reaction conditions, such as temperature and the molar ratio of reactants, is crucial for maximizing the yield and selectivity of the desired 4,4'-isomer.
| Zeolite Catalyst | Reactants | Temperature (°C) | Aniline:Formaldehyde Molar Ratio | Yield of 4,4'-MDA (%) | Selectivity for 4,4'-MDA (%) | Reference |
|---|---|---|---|---|---|---|
| HY(11) | o-chloroaniline, formaldehyde | 170 | 4:1 | - | 75-77 | rsc.org |
| Hβ | o-toluidine, formaldehyde | 140-160 | 8:1 | 87.5 | - | researchgate.net |
| SiO2@[HSO3-ppim]CF3SO3-I | aniline, formaldehyde | 80 | 4:1 | 74.9 | 94.5 | researchgate.net |
Note: The data presented is for the synthesis of 4,4'-diaminodiphenylmethane (MDA) or its derivatives, the precursor to this compound.
Research into novel catalyst systems for the acetylation of amines is an active area, with a focus on developing more efficient, selective, and environmentally friendly methods. While specific studies on novel catalysts for the direct synthesis of this compound are limited, advancements in the acetylation of other aromatic amines provide valuable insights.
One promising approach is the use of solid acid catalysts. For example, a carbon-based solid acid catalyst with sulfonic acid groups (carbon-SO3H) has been shown to be effective for the acetylation of various aromatic amines under solvent-free conditions. rsc.org These catalysts are often reusable and offer a greener alternative to traditional homogeneous catalysts.
Another innovative approach is the use of acetic acid itself as a catalyst for the N-acylation of amines, using esters like ethyl acetate (B1210297) as the acyl source. researchgate.net This method is simple and utilizes inexpensive and readily available reagents.
Continuous-flow chemistry offers another avenue for efficient acetylation. A continuous-flow method using alumina (B75360) as a catalyst and acetonitrile (B52724) as the acetylating agent has been developed for the N-acetylation of various amines, demonstrating good conversion rates and catalyst reusability. researchgate.net
These novel catalytic systems hold the potential to be adapted and optimized for the specific synthesis of this compound, offering pathways to higher yields, improved selectivity, and more sustainable manufacturing processes.
Green Chemistry Principles in Compound Preparation
The integration of green chemistry is pivotal in modern synthetic strategies for this compound, focusing on minimizing environmental impact through the use of safer chemicals and more efficient reaction protocols.
Eco-Friendly Solvents and Reagents
The choice of solvents and reagents is a cornerstone of green synthesis. Traditionally, the synthesis of aromatic amines and their derivatives has involved volatile organic compounds (VOCs) that are now being replaced by more sustainable alternatives. acs.orgnih.gov For the acetylation of amines, a significant green advancement is the use of water as a solvent. A photoinduced acetylation of anilines has been reported to proceed efficiently in water, utilizing diacetyl as both a photosensitizer and the acetylating reagent, thereby avoiding hazardous chemicals. nih.gov
The synthesis of the precursor, 4,4'-diaminodiphenylmethane, has also been a focus of green innovation. One modified green synthesis was conducted in an ultrasonic bath using water as the solvent and kaolinite (B1170537), a natural clay mineral, as an acidic catalyst. prolabas.com This approach avoids the use of strong, corrosive acids like hydrochloric acid, which is common in conventional industrial production. prolabas.comresearchgate.net
| Solvent Type | Examples | Key Characteristics | Relevance to Synthesis |
|---|---|---|---|
| Traditional VOCs | Dichloromethane, Toluene (B28343), Benzene (B151609) | Petroleum-based, toxic, environmental persistence. acs.org | Historically used but now being phased out due to health and environmental regulations. acs.org |
| Eco-Friendly (Aqueous) | Water | Non-toxic, inexpensive, readily available, safe. nih.gov | Used in photoinduced and ultrasound-assisted syntheses, eliminating the need for organic solvents. nih.govprolabas.com |
| Eco-Friendly (Bio-based) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable sources, lower toxicity, less environmental impact. nih.gov | Can improve process efficiency and yield while simplifying work-up procedures. nih.gov |
Sustainable Synthesis Techniques (e.g., microwave irradiation, one-pot reactions)
Sustainable synthesis techniques aim to enhance reaction efficiency, thereby reducing energy consumption and waste. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool. ymerdigital.com Microwave heating can dramatically shorten reaction times—often from hours to minutes—by enabling rapid and uniform heating of the reaction mixture. mdpi.comrsc.org This technique has been successfully applied to the acetylation of various amines, often providing higher yields and product purity compared to conventional heating methods. ymerdigital.comrsc.org For instance, a solvent- and catalyst-free microwave-assisted acetylation of aniline with glacial acetic acid produced quantitative yields in under an hour. ymerdigital.com
Ultrasonication is another sustainable technique that promotes chemical reactions through acoustic cavitation. In the green synthesis of 4,4'-diaminodiphenylmethane, the use of an ultrasonic bath with a kaolinite catalyst in water facilitated the reaction between aniline and formaldehyde over a period of just 30 minutes. prolabas.com
One-pot reactions represent a significant strategic improvement in synthesis by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net This approach minimizes the use of solvents for separation and purification, reduces material loss, and saves time and energy. aiche.org The development of one-pot protocols for synthesizing complex molecules from simple starting materials is a key goal in modern organic chemistry. researchgate.netaiche.org For example, an efficient one-pot synthesis of 1,4-dihydropyridines has been achieved through a multi-component reaction, highlighting the advantages of this strategy, including high purity, excellent yields, and environmentally friendly conditions. researchgate.net
| Technique | Principle | Advantages | Application Example |
|---|---|---|---|
| Microwave Irradiation | Rapid, uniform heating via dielectric polarization. mdpi.com | Drastically reduced reaction times, increased yields, higher product purity. ymerdigital.com | Solvent-free acetylation of anilines with acetic anhydride or acetic acid. ymerdigital.comrsc.org |
| Ultrasonication | Acoustic cavitation enhances mass transfer and reaction rates. | Mild reaction conditions, short reaction times. | Kaolinite-catalyzed synthesis of 4,4'-diaminodiphenylmethane in water. prolabas.com |
| One-Pot Reactions | Multiple consecutive reactions in a single reactor without isolating intermediates. aiche.org | Reduces waste, saves time and energy, improves overall efficiency. researchgate.net | Multi-component synthesis of heterocyclic compounds. researchgate.net |
Industrial-Scale Synthesis and Process Engineering Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process engineering to ensure scalability, safety, efficiency, and economic viability.
Continuous-Flow Acetylation Techniques
Continuous-flow chemistry is revolutionizing industrial synthesis by moving away from traditional batch reactors. nih.govresearchgate.net In a flow system, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and improved consistency and yield. acs.org
A continuous-flow acetylation of aromatic amines has been developed using acetonitrile as a safe and inexpensive acetylating agent, replacing hazardous reagents like acetyl chloride and acetic anhydride. nih.govnih.gov In this process, a solution of the amine in acetonitrile is passed through a heated column packed with a catalyst, such as alumina. nih.govresearchgate.net This method has been shown to be effective for a variety of aromatic amines, achieving excellent yields. researchgate.net The ability to telescope, or link, multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency. For example, a telescoped continuous-flow procedure for the acetylation and subsequent nitration of an aniline derivative has been successfully developed for the synthesis of a key pharmaceutical building block. acs.org
| Parameter | Value/Condition | Reference |
|---|---|---|
| Acetylating Agent | Acetonitrile | nih.govnih.gov |
| Catalyst | Alumina (packed bed) | nih.govresearchgate.net |
| Temperature | 200 °C | researchgate.net |
| Pressure | 50 bar | researchgate.net |
| Flow Rate | 0.1 mL/min | researchgate.net |
| Residence Time | 27 min | researchgate.net |
Catalyst Recycling and Economic Viability
The economic feasibility of an industrial process is heavily influenced by the cost of raw materials and the management of waste streams. researchgate.net Catalyst recycling is a critical component of a sustainable and cost-effective synthesis. rsc.org The use of heterogeneous solid catalysts, such as the alumina used in continuous-flow acetylation, simplifies catalyst recovery and reuse, as it remains in the packed bed reactor and is not consumed in the process. nih.govresearchgate.net Similarly, in the synthesis of the precursor 4,4'-diaminodiphenylmethane, a method using activated kaolin (B608303) as a catalyst noted that the catalyst can be repeatedly used, which provides significant economic and social benefits. researchgate.net The use of recyclable, environmentally friendly catalysts like Indion resin for the acylation of amines further underscores this trend. ijsrp.org
Economic viability is also enhanced by improving atom economy—maximizing the incorporation of atoms from the starting materials into the final product. nih.govlongdom.org Processes that avoid poor atom economy are a primary goal for sustainable chemistry. nih.gov Furthermore, recycling unreacted materials and purifying waste streams can turn a cost into a revenue stream. For instance, studies on the waste from 4,4'-diaminodiphenylmethane production have proposed methods for its purification, including the extraction of unreacted aniline for re-introduction into the synthesis unit. ijsrp.org The conversion of labor-intensive batch processes into automated continuous-flow systems can lead to sizeable reductions in operational expenditures, further strengthening the business case for modern, intensified chemical production. aiche.org
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Their Products
Oxidation of N-Acetyl-4,4'-diaminodiphenylmethane primarily targets the aromatic amine functionalities, leading to the formation of highly conjugated systems. The presence of the acetyl group modulates the reactivity of the amine it is attached to, influencing the reaction pathway.
The choice of oxidizing agent is crucial in determining the final products. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be employed to effect these transformations. The reaction is believed to proceed through a mechanism involving the formation of radical cations or related intermediates. Laccase-catalyzed oxidation of similar aromatic amines has been shown to produce complex oligomeric products, but the oxidation of diphenylamine, a structurally related compound, can result in quinone-like products. mdpi.com
The general pathway for the oxidation of aromatic amines often involves an initial one-electron transfer to form a radical cation. This intermediate can then undergo further reactions, including deprotonation and subsequent oxidation, to yield the final product. For this compound, oxidation is expected to preferentially occur at the more electron-rich, non-acetylated primary amine, but the acetylated ring is also susceptible to oxidation under appropriate conditions.
A major product class from the oxidation of this compound is quinone derivatives. Specifically, the oxidation of the acetylated aromatic amine portion of the molecule can lead to the formation of an N-acetylated quinone-imine. Quinone-imines are electrophilic species that are known to be redox-active. acs.org
The formation of a quinone-imine from the N-acetylated ring involves the conversion of the aminophenyl group into a cyclohexadienone-imine structure. This transformation results in a highly conjugated system with a carbonyl group and an imine double bond within the six-membered ring. These derivatives are of interest due to their potential electrophilicity and role in various chemical and biological processes.
| Oxidizing Agent | General Reactivity | Likely Product from this compound |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Strong, non-selective oxidizing agent. | Oxidation of the methylene (B1212753) bridge and/or formation of quinone-imine derivatives. Potential for over-oxidation. |
| Hydrogen Peroxide (H₂O₂) | Can act as a milder oxidizing agent, often requiring a catalyst. | Selective formation of N-acetylated quinone-imine. |
| Laccase/O₂ | Enzymatic oxidation, often leading to polymerization or specific coupling products. | Formation of oligomeric/polymeric materials or quinone-like structures. mdpi.com |
Reduction Reactions and Resulting Amine Derivatives
Reduction reactions of this compound primarily target the acetyl group's carbonyl functionality. This transformation converts the amide into a secondary amine.
The reduction of an amide requires a potent reducing agent. While sodium borohydride (B1222165) (NaBH₄) is effective for reducing aldehydes and ketones, it is generally unreactive towards amides. masterorganicchemistry.com The successful reduction of the amide in this compound to a secondary amine necessitates the use of a stronger hydride donor, such as Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.combyjus.com
The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the acetyl group. youtube.com This is followed by a series of steps coordinated by the aluminum species, ultimately leading to the complete removal of the carbonyl oxygen and the formation of a secondary amine. The product of this reduction is N-ethyl-4,4'-diaminodiphenylmethane.
Since no new chiral centers are generated during the reduction of the acetyl group to an ethyl group, the reaction is not stereoselective.
| Reducing Agent | Functional Groups Reduced | Effect on this compound |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Generally no reaction with the amide group. |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Reduces the acetyl group (amide) to an ethyl group, forming N-ethyl-4,4'-diaminodiphenylmethane. masterorganicchemistry.comyoutube.com |
Nucleophilic Aromatic Substitution Reactions
While the heading suggests substitution on the aromatic ring, the primary reaction involving the replacement of the acetyl group is more accurately classified as a nucleophilic acyl substitution, specifically amide hydrolysis.
The acetyl group can be removed from the nitrogen atom through hydrolysis, a reaction that can be catalyzed by either acid or base. This process regenerates the parent primary amine, 4,4'-methylenedianiline (B154101), and produces acetic acid (or its conjugate base). etsu.edu
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the acetyl group is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of the amine as a leaving group (which is protonated under the acidic conditions) leads to the formation of acetic acid and the ammonium (B1175870) salt of 4,4'-methylenedianiline. etsu.edu
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and the neutral primary amine, 4,4'-methylenedianiline. etsu.edu
| Catalyst Type | Reagents | General Conditions | Products |
|---|---|---|---|
| Acid-Catalyzed | Aqueous strong acid (e.g., HCl, H₂SO₄) | Heating under reflux. etsu.edu | 4,4'-Methylenedianiline (as ammonium salt) and Acetic Acid |
| Base-Catalyzed | Aqueous strong base (e.g., NaOH, KOH) | Heating under reflux. etsu.edu | 4,4'-Methylenedianiline and Acetate (B1210297) Salt |
Studies on Reaction Kinetics and Mechanistic Elucidation
Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the public domain. However, insights can be drawn from studies on the acetylation of its parent compound, 4,4'-diaminodiphenylmethane (MDA), and general mechanisms of related reactions.
The acetylation of MDA to form this compound typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). This is followed by the departure of a leaving group.
A proposed general mechanism for the acid-catalyzed N-acetylation is as follows:
Protonation of the acetylating agent: The carbonyl oxygen of the acetylating agent is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine of MDA attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen atom to a base.
Leaving group departure: The leaving group (e.g., acetate) departs, regenerating the catalyst and forming the N-acetylated product.
Kinetic studies on similar N-acetylation reactions of aromatic amines have shown that the reaction rate is dependent on the concentration of both the amine and the acetylating agent, as well as the nature of the solvent and the catalyst used. For instance, a study on the N-acetylation of various amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst demonstrated good conversion rates for a range of aromatic and aliphatic amines. nih.gov
The table below outlines hypothetical kinetic parameters for the acetylation of MDA under different conditions, based on general knowledge of similar reactions.
| Acetylating Agent | Catalyst | Solvent | Hypothetical Rate Constant (k) |
| Acetic Anhydride | None | Acetic Acid | Moderate |
| Acetyl Chloride | Pyridine | Dichloromethane | High |
| Acetonitrile | Alumina | Acetonitrile | Variable (depends on flow rate) |
Mechanistic elucidation of reactions involving this compound would involve techniques such as isotopic labeling, spectroscopic identification of intermediates, and computational modeling to determine the transition states and reaction pathways.
Intermolecular Interactions and Binding Phenomena
The molecular structure of this compound, featuring both hydrogen bond donors (-NH2 and the amide -NH) and acceptors (the amide carbonyl oxygen), as well as aromatic rings, allows it to participate in a variety of intermolecular interactions. These interactions are crucial in determining its physical properties, such as melting point and solubility, and its binding affinity to other molecules.
Hydrogen Bonding: The primary amine group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. These interactions are significant in the solid-state packing of the molecule and its interactions with polar solvents and biological macromolecules like proteins. The acetyl group enhances the ability of the molecule to form hydrogen bonds compared to its parent compound, MDA.
π-π Stacking: The two phenyl rings in the molecule can engage in π-π stacking interactions with other aromatic systems. These interactions are a form of non-covalent bonding that contributes to the stability of molecular assemblies.
Hydrophobic Interactions: The diphenylmethane (B89790) core of the molecule is hydrophobic and can participate in hydrophobic interactions with nonpolar regions of other molecules.
Dipole-Dipole Interactions: The polar amide group introduces a dipole moment in the molecule, leading to dipole-dipole interactions.
While specific binding studies on this compound are not widely available, its structural features suggest it could act as a ligand for various receptors or enzymes. The combination of hydrogen bonding capabilities, aromatic character, and a flexible methylene bridge allows for conformational adaptability, which is often a key feature for effective binding.
The potential for this compound to interact with biological targets is highlighted by its role as a metabolite of MDA. The nature and strength of these intermolecular interactions are critical in understanding its biological activity and disposition. For example, studies on other aromatic amines have shown that their interaction with enzymes can be influenced by substituents that affect the electronic properties and steric profile of the molecule. rsc.org
The following table summarizes the types of intermolecular interactions this compound can participate in and their potential significance.
| Interaction Type | Participating Groups | Potential Significance |
| Hydrogen Bonding | -NH2, Amide -NH, Amide C=O | Crystal packing, solubility in polar solvents, binding to proteins. |
| π-π Stacking | Phenyl rings | Stabilization of molecular complexes, interaction with aromatic residues in proteins. |
| Hydrophobic Interactions | Diphenylmethane core | Binding to nonpolar pockets in receptors. |
| Dipole-Dipole Interactions | Amide group | Contribution to overall intermolecular forces and physical properties. |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-Acetyl-4,4'-diaminodiphenylmethane. The asymmetry introduced by the single acetyl group on one of the amino functions leads to a more complex spectrum compared to its parent compound, DDM.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the amine protons, and the acetyl methyl protons. The exact chemical shifts can be influenced by the solvent used.
The aromatic region would show a complex pattern due to the presence of two differently substituted benzene (B151609) rings. The protons on the acetylated ring are expected to be shifted downfield compared to those on the ring with the free amino group. The protons ortho and meta to the acetamido group (-NHCOCH₃) will have different chemical shifts from the protons ortho and meta to the amino group (-NH₂).
The methylene bridge protons (-CH₂-) would likely appear as a singlet, integrating to two protons. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as singlets, with their chemical shifts being dependent on solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would also present as a sharp singlet, integrating to three protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (on acetylated ring) | 7.2 - 7.6 | Multiplet | 4H |
| Aromatic-H (on amino ring) | 6.5 - 7.1 | Multiplet | 4H |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |
| Amine (-NH₂) | Variable | Broad Singlet | 2H |
| Amide (-NH-) | Variable | Singlet | 1H |
| Acetyl (-CH₃) | ~2.1 | Singlet | 3H |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the asymmetry, this compound will exhibit more than the seven signals seen in the symmetric DDM. It is expected to show signals for each unique carbon atom in the aromatic rings, the methylene bridge, and the acetyl group.
The carbonyl carbon of the acetyl group will appear significantly downfield. The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon attached to the acetamido group will be at a different chemical shift compared to the carbon attached to the amino group. Similarly, the other aromatic carbons will show a pattern of signals reflecting the electronic effects of these two different substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-NHCOCH₃ | ~138 |
| Aromatic C-NH₂ | ~145 |
| Other Aromatic Carbons | 115 - 135 |
| Methylene (-CH₂-) | ~40 |
| Acetyl (-CH₃) | ~24 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would be particularly useful in identifying the coupling patterns within each of the aromatic rings, helping to distinguish between the protons on the acetylated ring and those on the amino-substituted ring.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For instance, the signal for the methylene protons could be definitively linked to the signal for the methylene carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups. The spectrum of the related compound 4,4'-diaminodiphenylmethane (DDM) shows characteristic peaks for the primary amine N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and N-H bending. researchgate.net For this compound, additional peaks for the amide group are expected.
The key vibrational modes for this compound are the N-H stretching of both the primary amine and the secondary amide, the C=O stretching of the amide, and the various vibrations of the aromatic rings and the methylene bridge.
Table 3: Characteristic FTIR Frequencies and Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3300 - 3250 | N-H stretching | Secondary Amide (-NH-) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 2950 - 2850 | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂-) |
| 1680 - 1630 | C=O stretching (Amide I band) | Amide (-C=O) |
| 1630 - 1580 | C=C stretching | Aromatic Ring |
| 1580 - 1500 | N-H bending (Amide II band) | Amide (-NH-) |
| 1500 - 1400 | C=C stretching | Aromatic Ring |
| 850 - 800 | C-H out-of-plane bending | p-disubstituted Aromatic Ring |
The presence of a strong absorption band around 1650 cm⁻¹ for the amide C=O stretch would be a clear indicator of the acetylation of one of the amine groups. The N-H stretching region would be complex, showing bands for both the primary amine and the secondary amide.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dictated by the presence of specific chromophores within its structure.
The molecular structure of this compound contains several groups that absorb ultraviolet light. The primary chromophores are the two para-substituted benzene rings. The presence of conjugated π-electrons within these aromatic systems allows for π → π* electronic transitions when irradiated with UV light.
The parent compound, 4,4'-diaminodiphenylmethane, exhibits characteristic UV absorption. researchgate.net The introduction of an acetyl group (-COCH₃) to one of the primary amine functions modifies the electronic environment. This acetamido group acts as a substituent on one of the aromatic rings, which can influence the energy of the electronic transitions, potentially causing a shift in the wavelength of maximum absorption (λmax) compared to the parent diamine. The molecule's optical properties are defined by these conjugated π-electrons in the aromatic rings. While a specific spectrum for this compound is not detailed in the provided literature, related derivatives such as N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane, a Schiff base, show absorption in the UV-Vis region, with a reported λmax of 330 nm. researchgate.net
| Chromophore | Associated Functional Group | Expected Electronic Transition | Anticipated Absorption Region |
|---|---|---|---|
| Benzene Ring | Aromatic System | π → π | Ultraviolet (UV) |
| Acetamido Group | -NHCOCH₃ | n → π | Ultraviolet (UV) |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. Various MS techniques, often coupled with chromatographic separation, are employed for its characterization.
Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method for the analysis of volatile and thermally stable compounds. A GC/MS assay has been specifically developed for the determination of N-acetyl 4,4'-methylene dianiline (N-acetyl MDA) in biological matrices such as urine. nih.gov
To enhance volatility and improve chromatographic performance, the compound is often derivatized before analysis. A common approach involves converting it to its pentafluoropropyl derivative. nih.gov This allows for separation on a capillary GC column and subsequent detection by the mass spectrometer. nih.gov The method is noted for its high sensitivity and specificity, making it suitable for biological monitoring. nih.govnih.gov Reference mass spectra for this compound are available in spectral libraries, which aids in its positive identification. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) | nih.gov |
| Separation | Capillary Gas Chromatography | nih.gov |
| Ionization Mode | Electron Impact (EI) | researchgate.net |
| Detection | Mass Spectrometry (often in Selected Ion Monitoring mode for quantification) | nih.gov |
For compounds that may have limited volatility or thermal stability, Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ES-MS/MS) is a powerful alternative. This technique was successfully used to identify N-acetyl methylenedianiline as a metabolite of 4,4'-methylenedianiline (B154101) in vascular smooth muscle cells. nih.govresearchgate.net
The method utilizes reversed-phase liquid chromatography, for instance on a C18 column, to separate the analyte from complex mixtures. nih.govmdpi.com Electrospray ionization (ESI) is a soft ionization technique that generates protonated molecular ions [M+H]+ with minimal fragmentation, making it ideal for molecular weight determination. The use of pre-column concentration and column-switching techniques can enhance the detection of low-level analytes. nih.gov The coupling of LC with tandem mass spectrometry (MS/MS) provides high selectivity and allows for definitive structural confirmation. nih.govsemanticscholar.org
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-Phase Liquid Chromatography (e.g., C18 column) | nih.govmdpi.com |
| Mobile Phase | Acetonitrile (B52724)/water gradient with an acid modifier (e.g., formic acid) | mdpi.comsemanticscholar.org |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode | nih.govsemanticscholar.org |
| Mass Analysis | Tandem Mass Spectrometry (e.g., Triple Quadrupole or Ion Trap) | nih.govsemanticscholar.org |
Tandem mass spectrometry (MS/MS) is critical for the structural elucidation of this compound by analyzing its fragmentation pathways. nih.govresearchgate.net The protonated molecule ([M+H]+ at m/z 241.13) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
Based on the analysis of other N-acetylated compounds, a key fragmentation pathway involves the neutral loss of a ketene (B1206846) molecule (CH₂=C=O), corresponding to a mass loss of 42 Da. nih.gov This is a hallmark of the N-acetyl group. Another expected fragmentation is the loss of water (18 Da). nih.gov Further fragmentation can occur via cleavage of the C-C bond of the methylene bridge, resulting in fragments that are indicative of the substituted phenyl rings. The investigation of these fragmentation pathways provides unambiguous confirmation of the compound's structure. researchgate.netnih.gov
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Associated Structural Moiety |
|---|---|---|---|
| 241.13 [M+H]⁺ | 199.12 | 42.01 (C₂H₂O) | Ketene loss from acetyl group |
| 241.13 [M+H]⁺ | 223.12 | 18.01 (H₂O) | Loss of water |
| 241.13 [M+H]⁺ | 106.06 | 135.07 (C₈H₉NO) | Cleavage at methylene bridge (aminophenylmethyl cation) |
Gel Permeation Chromatography (GPC) for Polymer Characterization
This compound is not typically analyzed by Gel Permeation Chromatography (GPC) itself. Instead, its significance in this context relates to its use as a monomer, curing agent, or hardener in the synthesis of polymers like epoxy resins and polyurethanes. smolecule.com GPC, also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting polymers. lcms.czwarwick.ac.uk
GPC separates polymer molecules based on their hydrodynamic volume in solution. mpg.de This analysis provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). azom.com These parameters are fundamental as they directly influence the physical and mechanical properties of the final polymer material, such as its strength and thermal stability. lcms.cz The incorporation of the this compound monomer into a polymer chain can be monitored using a UV detector in the GPC system, owing to the strong UV absorbance of its aromatic rings. azom.com
| Parameter Measured | Significance | Reference |
|---|---|---|
| Molecular Weight Averages (Mw, Mn) | Determines mechanical properties (e.g., strength, toughness) of the polymer. | warwick.ac.ukazom.com |
| Polydispersity Index (PDI) | Indicates the breadth of the molecular weight distribution, affecting processability and material uniformity. | azom.com |
| Polymer Chain Conformation | Provides insight into the polymer's structure in solution (e.g., hydrodynamic radius). | mpg.de |
Elemental Analysis and Microanalytical Techniques
The structural confirmation and purity assessment of this compound rely on a combination of elemental analysis and sophisticated microanalytical techniques. These methods provide fundamental data on the elemental composition and allow for the sensitive detection and quantification of the compound.
Detailed Research Findings
Elemental analysis, specifically CHNS/O analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. spectro-lab.plnhm.ac.uk This method provides empirical data that can be compared against the theoretical values calculated from the compound's molecular formula, C₁₅H₁₆N₂O. smolecule.comchemicalbook.comnih.govclearsynth.com The analysis is performed using an elemental analyzer, which involves the complete combustion of the sample at high temperatures. tamu.eduresearchgate.net The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD) to determine the elemental composition. spectro-lab.pl
While specific experimental results for this compound are not extensively published in readily available literature, the theoretical composition derived from its molecular formula is a critical benchmark for its synthesis and characterization. For new chemical compounds, elemental analysis data that is accurate to within ±0.4% of the calculated values is typically required by scientific journals to confirm purity and corroborate the proposed formula. nih.gov The theoretical elemental composition of this compound is detailed in the table below.
Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 74.97 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.66 |
| Total | 240.306 | 100.00 |
Microanalytical techniques are essential for the detection and quantification of this compound, particularly as it is a recognized urinary metabolite of 4,4'-diaminodiphenylmethane (MDA). smolecule.comnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose. A sensitive and specific GC-MS assay has been developed for the determination of N-acetyl 4,4'-methylene dianiline in urine. nih.gov Due to the polar nature of the compound, derivatization is often required to produce a species that can be analyzed by GC without significant peak tailing. cdc.gov Research has described a method based on the solvent extraction of the compound, which is then separated and detected by capillary gas chromatography/mass spectrometry as its pentafluoropropyl derivative. nih.gov This derivatization enhances volatility and improves chromatographic behavior, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is another powerful tool used in the analysis of MDA and its metabolites. cdc.gov HPLC methods can be coupled with various detectors, including ultraviolet (UV) or electrochemical detectors, to achieve high sensitivity and selectivity. cdc.gov For compounds like this compound, HPLC avoids the need for the high temperatures used in GC, which can be beneficial as some metabolites are heat labile. cdc.gov
Investigation of Chemical Derivatives and Analogues
Mono- and Di-acetylated Analogues
N-Acetyl-4,4'-diaminodiphenylmethane is itself a mono-acetylated derivative of 4,4'-diaminodiphenylmethane (DDM). The IUPAC name for this compound is N-[4-[(4-aminophenyl)methyl]phenyl]acetamide. nih.gov It possesses a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . nih.gov This compound features two benzene (B151609) rings linked by a methylene (B1212753) bridge, with one primary amine group acetylated and the other remaining free.
The acetylation of DDM can be controlled to produce either the mono-acetylated or the di-acetylated product. The di-acetylated analogue, N,N'-(methylenedi-4,1-phenylene)diacetamide, results from the acetylation of both primary amine groups of DDM. The synthesis of these acetylated derivatives can be achieved through various methods, including the use of acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst. For instance, the acetylation of alcohols and amines can be catalyzed by 4-(dialkylamino)pyridines. semanticscholar.org
The properties of these analogues are influenced by the degree of acetylation. The presence of the acetyl group(s) alters the polarity, hydrogen bonding capability, and reactivity of the molecule compared to the parent diamine.
Table 1: Comparison of 4,4'-diaminodiphenylmethane and its Acetylated Analogues
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4,4'-diaminodiphenylmethane (DDM) | 4-[(4-aminophenyl)methyl]aniline | C₁₃H₁₄N₂ | 198.26 sigmaaldrich.com | Two primary amine groups. |
| This compound | N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | C₁₅H₁₆N₂O | 240.30 nih.gov | One primary amine and one acetylated amine group. |
| N,N'-(methylenedi-4,1-phenylene)diacetamide | N,N'-(methylenedi-4,1-phenylene)diacetamide | C₁₇H₁₈N₂O₂ | 298.34 | Two acetylated amine groups. |
This table is generated based on the information provided in the text and available chemical data.
Schiff Base Derivatives and Their Coordination Chemistry
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are significant ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.gov The primary amine groups of DDM and the free amine of its mono-acetylated form serve as reactive sites for the synthesis of Schiff base derivatives.
The synthesis of Schiff bases from DDM typically involves the condensation reaction between the diamine and an aldehyde or ketone. researchgate.netunsri.ac.id This reaction is often carried out by refluxing the reactants in a suitable solvent like toluene (B28343) or ethanol (B145695). researchgate.net A variety of carbonyl compounds can be used, leading to a diverse range of Schiff base ligands.
For example, novel Schiff bases have been synthesized by reacting 4,4'-diaminodiphenylmethane with acetylacetone (B45752), 3-chloroacetylacetone, salicylaldehyde, benzaldehyde, and m-tolualdehyde. researchgate.netdicle.edu.trasianpubs.org The general procedure involves heating a solution of DDM and the carbonyl compound. researchgate.net For instance, the reaction of DDM with acetylacetone in toluene under reflux yields N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane. researchgate.net Similarly, Schiff bases can be prepared from the reaction of 4,4'-methylenedianiline (B154101) (MDA) with various aldehydes, sometimes utilizing microwave irradiation to facilitate the reaction. researchgate.net
Table 2: Examples of Schiff Bases Synthesized from 4,4'-diaminodiphenylmethane
| Carbonyl Compound | Resulting Schiff Base | Synthesis Conditions |
| Acetylacetone | N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane | Reflux in toluene for 30 hours researchgate.net |
| 3-Chloroacetylacetone | N,N'-Bis(3-chloroacetylacetone)4,4'-diaminodiphenylmethane | Reflux in toluene for 20 hours researchgate.net |
| Salicylaldehyde | N,N'-Bis(salicylidene)-4,4'-diaminodiphenylmethane | Not specified in detail in the provided context. |
| Benzaldehyde | N,N'-Bis(benzylidene)-4,4'-diaminodiphenylmethane | Not specified in detail in the provided context. |
| m-Tolualdehyde | N,N'-Bis(m-tolylidene)-4,4'-diaminodiphenylmethane | Not specified in detail in the provided context. |
This table is based on the research findings presented in the referenced literature. researchgate.netdicle.edu.trasianpubs.org
Schiff bases derived from diamines like DDM are polydentate ligands capable of coordinating with various metal ions through their nitrogen and, if present, oxygen donor atoms. researchgate.net These metal complexes have garnered interest for their potential applications in catalysis and materials science. researchgate.net
The formation of metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. youtube.com The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis. researchgate.net For example, the formation of a copper complex with a Schiff base ligand can be observed through IR spectroscopy. youtube.com
Research has shown that Schiff base ligands can form stable complexes with transition metals. nih.gov For instance, a Schiff base derived from 4,4′-diaminobenzanilide and p-nitrobenzaldehyde has been used to prepare complexes with Co(II), Ni(II), and Cu(II). nanoient.org Similarly, studies on Schiff bases from 4,4-diaminodiphenyl ether have demonstrated complex formation with Cu²⁺ ions, which can be influenced by the presence of other metal ions like Cd²⁺ and Zn²⁺. unsri.ac.id The coordination of the metal ion to the ligand is often confirmed by shifts in the characteristic IR absorption bands of the azomethine group and other coordinating functionalities.
Polymeric and Oligomeric Derivatives
4,4'-diaminodiphenylmethane is a crucial monomer in the synthesis of high-performance polymers due to the rigidity and thermal stability conferred by its aromatic structure. wikipedia.orgnewtopchem.com Its derivatives, including N-acetylated forms, can also be incorporated into polymeric chains to modify their properties.
DDM is widely used in the production of polyamides and polyimides. wikipedia.org Polyamides, often known as nylons, are characterized by repeating amide linkages (-CO-NH-). newtopchem.com The use of an aromatic diamine like DDM in polyamide synthesis leads to materials with enhanced thermal stability, mechanical strength, and chemical resistance compared to those made from aliphatic diamines. newtopchem.com
Polyimides, another class of high-performance polymers, are synthesized from the reaction of a diamine with a dianhydride. DDM is a common diamine monomer used for this purpose, contributing to the excellent thermal and mechanical properties of the resulting polyimides. atamanchemicals.com The incorporation of DDM into the polymer backbone provides a rigid structure that enhances performance at elevated temperatures. wikipedia.org
Terpolymers, which are polymers derived from three different monomers, can be synthesized to achieve a specific combination of properties. An example is the 4,4-diaminodiphenylmethane-melamine-formaldehyde (DMF) terpolymer. rsc.orgresearchgate.net This terpolymer is synthesized through a condensation polymerization reaction. rsc.org
The characterization of the DMF terpolymer has been carried out using techniques such as FTIR, ¹H NMR, ¹³C NMR, and gel permeation chromatography. rsc.org Research has shown that this terpolymer exhibits interesting properties, such as acting as a corrosion inhibitor for mild steel in acidic environments. rsc.org The study indicated that the terpolymer functions as a mixed-type inhibitor and its adsorption on the steel surface follows the Langmuir adsorption isotherm, suggesting both physical and chemical interactions. rsc.org
Other Functionalized Analogues
Beyond simple acylation, the parent compound, 4,4'-diaminodiphenylmethane (DDM), serves as a precursor to a diverse range of functionalized analogues. These derivatives are synthesized by reacting the primary amino groups with various electrophilic reagents, leading to the formation of new carbon-nitrogen and other heteroatom bonds. These modifications significantly alter the chemical and physical properties of the parent molecule.
One of the most extensively studied classes of DDM derivatives is Schiff bases, formed through the condensation reaction between the diamine and various aldehydes or ketones. For instance, novel Schiff bases have been prepared by reacting DDM with acetylacetone, 3-chloroacetylacetone, salicylaldehyde, benzaldehyde, and m-tolualdehyde. researchgate.net These reactions typically involve refluxing the reactants in a suitable solvent like toluene. researchgate.net The resulting imine compounds exhibit interesting properties and have been characterized using various spectroscopic methods. researchgate.net
Another important class of functionalized analogues includes heterocyclic derivatives. A notable example is N,N'-(4,4'-diphenylmethane)bismaleimide, which is synthesized in a two-step reaction between DDM and maleic anhydride. researchgate.net This process involves an initial acyl-amination followed by a cyclization step, often catalyzed by an acid resin. researchgate.net The resulting bismaleimide (B1667444) is a valuable monomer for the production of high-temperature resistant polymers. metu.edu.tr
Furthermore, DDM can be functionalized to create surfactants. For example, a gemini (B1671429) surfactant, sodium 4,4'-di(n-tetradecyl) diphenyl methane (B114726) disulfonate, has been synthesized from DDM in a multi-step process. proquest.com This demonstrates the versatility of the DDM core in creating amphiphilic molecules with specific interfacial properties.
The table below summarizes key research findings for a selection of functionalized analogues derived from 4,4'-diaminodiphenylmethane.
| Analogue Name | Starting Materials | Key Synthesis Details | Selected Characterization Data | Reference |
| N,N'-Bis(acetylacetone)-4,4'-diaminodiphenylmethane | 4,4'-Diaminodiphenylmethane, Acetylacetone | Reflux in toluene for 30 hours. researchgate.net | m.p. 103-105°C; FT-IR (cm⁻¹): 1617 (C=N); ¹H NMR (CDCl₃, ppm): 12.36 (s, 2H, =C–O–H····N), 7.23-7.11 (m, 8H, Ar-H), 5.06 (s, 2H, C=C–H), 3.86 (s, 2H, CH₂), 2.00 (s, 6H, CH₃), 1.91 (s, 6H, CH₃); ¹³C NMR (acetone-d₆, ppm): 195.1 (C=O keto form), 159.8 (C=N). researchgate.net | researchgate.net |
| N,N'-Bis(3-chloroacetylacetone)-4,4'-diaminodiphenylmethane | 4,4'-Diaminodiphenylmethane, 3-Chloroacetylacetone | Reflux in toluene for 20 hours. researchgate.net | m.p. 115-116°C. researchgate.net | researchgate.net |
| N,N'-(4,4'-diphenylmethane)bismaleimide | 4,4'-Diaminodiphenylmethane, Maleic anhydride | Two-step reaction using toluene and DMF as solvents, catalyzed by a dry acid resin. researchgate.net | m.p. 155-159°C; High purity confirmed by ¹H-NMR spectroscopy. researchgate.net | researchgate.netmetu.edu.tr |
| Sodium 4,4'-di(n-tetradecyl) diphenyl methane disulfonate | 4,4'-Diaminodiphenylmethane | Multi-step synthesis. proquest.com | Characterized by ¹H-NMR and mass spectrometry. proquest.com | proquest.com |
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of a molecule are fundamental to understanding its physical and chemical properties. For this compound, a full analysis would involve determining its most stable geometric arrangements and the energy barriers between different conformations.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the forces on each atom and iteratively adjust their positions until a stable structure is found.
A thorough conformational analysis would explore the rotational possibilities around the single bonds, particularly the C-N bonds of the acetyl group and the C-C bonds of the methylene bridge. This would generate a conformational landscape, or potential energy surface, identifying the various low-energy conformers (local minima) and the transition states that connect them. Due to the presence of two aromatic rings and an acetyl group, a complex landscape with multiple stable conformers would be anticipated.
Electronic Structure Calculations
Electronic structure calculations provide insights into the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties. Methods like DFT would be employed to calculate key electronic properties of this compound.
This analysis would include the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and electronic excitation properties. Furthermore, calculations of the electrostatic potential surface would reveal regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.
Reaction Pathway Prediction and Energetics
Transition State Analysis
For any chemical reaction involving this compound, such as its formation via acetylation of 4,4'-diaminodiphenylmethane or its subsequent reactions, transition state theory would be applied. Computational methods would be used to locate the transition state structures, which are saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. Vibrational frequency calculations are then performed to confirm the nature of the stationary points, with a transition state characterized by a single imaginary frequency corresponding to the reaction coordinate.
Reaction Mechanism Simulation
Simulating a reaction mechanism involves mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states. For a reaction like the N-acetylation of 4,4'-diaminodiphenylmethane, computational modeling could compare different possible mechanisms, for instance, a direct reaction with an acetylating agent versus a catalyzed pathway. By calculating the energies of all species along the proposed pathways, the most energetically favorable mechanism can be identified.
Spectroscopic Property Simulation and Prediction
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and for the identification and characterization of the compound.
For this compound, theoretical predictions of its spectroscopic signatures would be highly valuable. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra, predicting the electronic transitions and their corresponding absorption wavelengths. Calculations of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions. Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational modeling can provide detailed structural information and assist in the interpretation of experimental NMR data.
In the absence of direct computational studies on this compound, the theoretical and computational chemistry community is presented with an opportunity to explore the rich molecular landscape of this compound. Such studies would not only provide fundamental insights into its structure and reactivity but also contribute valuable data for its potential applications.
Applications in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
While its precursor, 4,4'-diaminodiphenylmethane (MDA), is a foundational monomer in the synthesis of polymers like polyamides and polyimides, N-Acetyl-4,4'-diaminodiphenylmethane plays a more nuanced role. nih.gov With only one primary amine group, it does not typically function as a primary monomer for creating high-molecular-weight linear polymers. Instead, it is employed as a comonomer or a chain-terminating agent. Its incorporation can be a deliberate strategy to control molecular weight or to introduce the N-acetylated diphenylmethane (B89790) moiety into the polymer structure, thereby modifying the final properties of the material.
In the production of high-performance polymers, this compound serves as a valuable intermediate and additive. smolecule.com
Polyurethanes: The precursor, MDA, is a key intermediate for producing methylene (B1212753) diphenyl diisocyanate (MDI), a primary component of polyurethanes. nih.gov this compound can be used as an additive in polyurethane foam production. smolecule.com Its single primary amine group can react with isocyanate groups, effectively terminating a growing polymer chain. This controlled termination can influence the network structure, potentially enhancing flexibility and durability in the final product. smolecule.com The presence of the acetyl group can also modify the polymer's polarity and hydrogen bonding capabilities.
Polyimides: Aromatic polyimides are known for their exceptional thermal stability and mechanical strength. They are typically synthesized from the reaction of an aromatic diamine and a dianhydride. While MDA is a common diamine for this purpose, the use of this compound as a comonomer allows for the modification of the polyimide structure. This can alter properties such as solubility in organic solvents, an important factor for processing, and may adjust the thermal characteristics of the resulting polymer.
Use as a Curing Agent and Hardener in Resin Systems
One of the most direct applications of this compound is as a curing agent and hardener, particularly for epoxy and polyurethane resin systems. smolecule.com Curing agents create chemical cross-links between polymer chains, transforming the liquid resin into a rigid, durable solid.
The free primary amine group on the this compound molecule contains two active hydrogen atoms. These hydrogens can react with the epoxy groups of an epoxy resin or the isocyanate groups of a polyurethane prepolymer. Compared to its precursor, MDA, which has four active hydrogens across two primary amine groups, this compound has a lower functionality. This results in a lower cross-link density in the cured polymer network. A less densely cross-linked structure often translates to increased flexibility and toughness, reducing the brittleness that can characterize some highly cross-linked thermosets. This makes it a useful hardener for applications where improved durability and impact resistance are desired. smolecule.com
The study of curing kinetics is essential for optimizing the processing of thermosetting resins. This involves understanding the reaction rates, activation energy, and reaction mechanisms. While specific kinetic studies on this compound are not widely published, the kinetics can be inferred from studies of similar aromatic amine curing agents, such as 4,4'-diaminodiphenylmethane (DDM or MDA). niscpr.res.in
The curing of epoxy resins with amine hardeners is typically an autocatalytic reaction. The reaction is catalyzed by hydroxyl groups that are formed during the reaction between the epoxy and amine groups. kpi.ua The reaction of this compound would proceed via its primary amine reacting with an epoxy group to form a secondary amine, which can then react with another epoxy group. kpi.ua
The structure of this compound would influence the kinetics in several ways compared to MDA:
Lower Reactivity: Having only one primary amine group, the initial reaction rate may be different.
Steric Hindrance: The bulky acetyl group could create steric hindrance, potentially slowing down the reaction of the nearby amine group compared to an unmodified amine.
Modified Network Formation: The lower functionality would lead to a different network evolution, affecting the point of gelation and vitrification.
Kinetic parameters for a related system, TGDDM epoxy cured with DDM (MDA), illustrate the data used to characterize such reactions.
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (Ea) | 56.5 kJ/mol | Kissinger Equation |
| Activation Energy (Ea) | 58.6 kJ/mol | Ozawa Equation |
| Heat of Cure (ΔH) | 495 J/g | Dynamic DSC |
Data adapted from a study on TGDDM/DDM epoxy formulations. niscpr.res.in
Development of Advanced Functional Materials
The unique chemical structure of this compound makes it a candidate for the development of advanced materials with specific functionalities.
Organic compounds containing heteroatoms (like nitrogen and oxygen) and aromatic rings are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Research on compounds with similar structures, such as 4-Acetamidoantipyrine, has shown significant corrosion inhibition for mild steel in acidic environments. researchgate.net
This compound possesses these key structural features:
Two aromatic rings, which can interact with the metal surface via their π-electrons.
Nitrogen and oxygen atoms in the amine and acetyl groups, which can act as adsorption centers.
These characteristics suggest its potential use as a corrosion inhibitor, either as an additive to coatings or as a component in the synthesis of anti-corrosion polymers. A polymer synthesized with this compound could offer enhanced adhesion to metal substrates and form a more robust protective film.
Polymer composites involve combining a polymer matrix with a filler material to achieve properties superior to the individual components. Resins cured with this compound can serve as the matrix for advanced composite materials. The integration of nanoscale fillers (nanomaterials) into such a matrix can lead to significant improvements in mechanical, thermal, and functional properties. mdpi.comnih.gov
The development of new buoyancy materials, for example, involves creating low-density, high-strength composites by combining an epoxy matrix with hollow glass microspheres. mdpi.comnih.gov Similarly, a matrix based on this compound could be enhanced with various nanomaterials for targeted applications. The functional groups on the polymer could also facilitate better interaction and dispersion of these nanofillers. nih.gov
| Nanomaterial | Potential Enhancement | Example Application Area |
|---|---|---|
| Carbon Nanotubes (CNTs) | Mechanical Strength, Electrical Conductivity | Aerospace Components, EMI Shielding |
| Graphene/Graphene Oxide (GO) | Barrier Properties, Thermal Conductivity, Mechanical Reinforcement | Anti-Corrosion Coatings, Electronics |
| Nanocellulose | Reinforcement, Biodegradability (in some matrices) | Biomedical Materials, Advanced Packaging |
| Nanodiamonds (ND) | Hardness, Thermal Stability, Wear Resistance | High-Performance Coatings, Polishing Agents |
| Silica (SiO₂) Nanoparticles | Stiffness, Scratch Resistance, Modulus | Coatings, Structural Adhesives |
Information synthesized from general reviews on polymer nanocomposites. mdpi.comnih.govnih.gov
Precursor for Organic Dyes and Pigments
While this compound is not as extensively documented as its unacetylated counterpart, 4,4'-diaminodiphenylmethane (MDA), in the direct synthesis of organic dyes and pigments, its chemical structure suggests a significant, albeit more nuanced, role in this field. The presence of a mono-acetylated amine group alongside a free primary amine group allows for selective chemical reactions, positioning it as a valuable intermediate in the multi-step synthesis of complex colorants.
The primary function of the acetyl group in this context is often as a temporary protecting group. In the synthesis of polyazo dyes or other complex dye structures, it is frequently necessary to perform sequential reactions on the different aromatic amine groups of a diamine. The acetylation of one of the amine groups in 4,4'-diaminodiphenylmethane to form this compound allows for the selective diazotization and coupling of the unprotected amine group. ekb.eg
Following the initial coupling reaction, the acetyl group can be removed through hydrolysis, typically under acidic or basic conditions, to regenerate the free amine group. ekb.eg This newly deprotected amine can then undergo a subsequent diazotization and coupling reaction with another coupling component, leading to the formation of more complex, often polyazo, dye structures. This stepwise approach is crucial for creating dyes with specific, tailored properties regarding color, fastness, and affinity for different substrates.
An example of this strategy is seen in the production of certain direct dyes. For instance, in the synthesis of a polyazo direct red dye, an N-acetylated J-acid is coupled with a diazotized amine. Subsequently, the acetyl group is hydrolyzed before a final phosgenation step. ekb.eg This procedural detail underscores the importance of the acetyl group in controlling the sequence of reactions to achieve the desired final dye molecule.
Although specific research detailing the direct use of this compound in commercially significant dyes is not abundant in publicly available literature, the principles of dye chemistry strongly support its utility as a protected intermediate. The ability to control the reactivity of the two amine groups is a fundamental strategy in the design and synthesis of sophisticated dye molecules.
Table of Research Findings on Related Azo Dye Synthesis:
| Diazotization Component | Coupling Component | Resulting Dye Type | Key Process Feature | Reference |
| Aromatic Primary Amine | Phenol or Naphthol | Azo Dye | Electrophilic aromatic substitution | wikipedia.org |
| Diazotized 1-amino-6-cyano-2,4-dinitrobenzene | N-hydroxyethyl-N-normal-butyl-meta-toluidine | Monoazo Dyestuff | Synthesis of blue shades for cellulose (B213188) esters | U.S. Patent 2,156,446 |
| 6-amino-3,4′-azodibenzene- sulfonic acid (after initial coupling of an N-acetylated precursor) | - | Polyazo Direct Dye | Hydrolysis of the acetyl group before phosgenation | ekb.eg |
| Aryldiazonium Salt | Pentane-2,4-dione (Acetyl acetone) | Precursor for Heterocyclic Dyes | Reaction with an active methylene group | researchgate.net |
Environmental Fate and Degradation Mechanisms Chemical Perspective
Biodegradation Pathways and Kinetics
Biodegradation is a critical process determining the persistence of organic compounds in the environment. For aromatic amines like MDA and its derivatives, this process is often influenced by the composition and adaptation of the microbial inoculum. nih.gov
Studies on the parent compound, MDA, have shown varied results in terms of biodegradability. While some tests indicated it was not readily biodegradable, others found it to be readily biodegradable, although it sometimes failed the 10-day window criterion. nih.gov The history of the microbial community used in testing appears to be a significant factor, with adapted inoculums showing better degradation results. nih.gov In soil, MDA undergoes an initial phase of rapid mineralization, which then slows down due to competitive chemical absorption and the formation of non-extractable residues. nih.gov Under anaerobic conditions, mineralization of MDA is reported to be poor. nih.gov
As a metabolite, N-Acetyl-4,4'-diaminodiphenylmethane is formed through biological processes. nih.gov Its own biodegradation would likely involve initial hydrolysis of the acetyl group to yield MDA, which would then follow the degradation pathways established for the parent compound. The kinetics would be influenced by the rate of this initial deacetylation step.
The Organisation for Economic Co-operation and Development (OECD) has established a series of standardized methods to assess the biodegradability of chemical substances, which are crucial for environmental hazard and risk assessment. nih.govresearchgate.net These tests are categorized into tests for 'ready biodegradability', 'inherent biodegradability', and 'simulation tests'. researchgate.net
Tests for ready biodegradability, such as the OECD 301 series, are stringent screening methods. researchgate.net A chemical is considered readily biodegradable if its biodegradation rate reaches a specific pass level (e.g., 60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period. researchgate.net
Comparative studies on MDA using various OECD 301 test methods have yielded different results. nih.gov For instance, MDA was found to be readily biodegradable in OECD 301A (DOC Die-Away) and 301F (Manometric Respirometry) tests but showed lower degradation in the 301B (CO2 Evolution) test. nih.gov This discrepancy was attributed to the different assessment methods; the 301B test does not account for the incorporation of the test substance into biomass when calculating the CO2 formation rate. nih.gov The OECD 301D (Closed Bottle Test) is noted for its stringent conditions and may be less suitable for chemicals that could be toxic to microorganisms. nih.gov
Simulation tests, such as those described in OECD Test Guideline 314, are designed to assess biodegradation under environmentally relevant conditions, such as in wastewater treatment plants. oecd.orgoecd.org These tests can measure the rate of primary and ultimate biodegradation and track the formation of transformation products. oecd.org
| OECD Test No. | Test Name | Measurement Principle | Finding for MDA |
|---|---|---|---|
| 301A | DOC Die-Away Test | Measures Dissolved Organic Carbon (DOC) removal. researchgate.net | Found to be readily biodegradable. nih.gov |
| 301B | CO2 Evolution Test | Measures CO2 produced from ultimate biodegradation. researchgate.net | Lower biodegradation measurements compared to 301A and 301F. nih.gov |
| 301D | Closed Bottle Test | Measures the consumption of dissolved oxygen. researchgate.net | Considered to have stringent conditions, less meaningful for MDA. nih.gov |
| 301F | Manometric Respirometry Test | Measures oxygen consumption in a closed respirometer. researchgate.net | Found to be readily biodegradable. nih.gov |
Atmospheric Chemistry and Degradation
The atmospheric fate of semi-volatile organic compounds is primarily governed by their reaction with photochemically generated radicals. ucdavis.eduradical-air.eu For the parent compound MDA, its low vapor pressure and short atmospheric half-life make it non-critical for long-range atmospheric transport. nih.gov this compound is expected to have an even lower vapor pressure, further limiting its presence in the gas phase.
The hydroxyl radical (•OH) is often referred to as the "detergent of the atmosphere" because it is the primary oxidant that initiates the degradation of most organic compounds during the daytime. radical-air.eucaltech.edu The reaction with •OH radicals is the dominant loss process for the majority of tropospheric trace gases. nilu.com At night, the nitrate (B79036) radical (NO3•) can also play a significant role in the oxidation of certain volatile organic compounds (VOCs). radical-air.eu
The atmospheric degradation of aromatic amines like this compound would be initiated by the reaction with •OH radicals. This reaction typically proceeds via hydrogen abstraction from the N-H group of the secondary amine or the primary amine, or by electrophilic addition to the aromatic rings. The resulting organic radicals would then undergo a series of rapid reactions with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products. caltech.edu Given the structure of this compound, the primary amino group and the aromatic rings are likely sites for •OH radical attack.
Analytical Methodologies for Detection and Quantification in Complex Mixtures
Chromatographic Techniques for Compound and Derivative Analysis
Chromatography is a cornerstone for the separation and analysis of N-Acetyl-4,4'-diaminodiphenylmethane and its related compounds. helsinki.fi These methods are chosen for their ability to separate components from complex mixtures, allowing for precise quantification. helsinki.fi
High-Performance Liquid Chromatography (HPLC) with various detection methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of aromatic amines like this compound. helsinki.fibmj.comlcms.cz Its versatility is enhanced by a variety of detection methods that offer different levels of sensitivity and selectivity. lcms.cz
UV-Visible Spectroscopy: A common detection method that measures the absorption of ultraviolet or visible light by the analyte. lcms.czrsc.org Aromatic amines, including this compound, typically exhibit absorbance in the 200-700 nm range. researchgate.net
Fluorescence Detection: This technique is employed for its high sensitivity and selectivity. nih.gov For compounds that are not naturally fluorescent, pre-column derivatization with fluorescent reagents can be used to enhance detection. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides detailed structural information and high specificity, allowing for confident identification and quantification. lcms.cz
A study analyzing primary aromatic amines in cosmetics utilized an ACQUITY UPLC H-Class System, demonstrating the separation of multiple amines within a 10-minute run. lcms.cz The use of a mass detector in conjunction with UV detection aided in the positive identification of co-eluting peaks. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govcornell.edunih.gov For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility for GC analysis. researchgate.net
A sensitive and specific GC/MS assay has been developed for the determination of N-acetyl 4,4'-methylene dianiline (N-acetyl MDA) in urine. nih.gov This method involves solvent extraction and derivatization to form pentafluoropropyl derivatives, which are then separated and detected by capillary GC/MS. nih.gov This technique has been successfully applied to monitor occupational exposure to MDA. nih.gov
| Parameter | Description |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. nih.gov |
| Sample Preparation | Often requires derivatization to increase volatility of the analyte. researchgate.net For N-acetyl MDA, this can involve forming pentafluoropropyl derivatives. nih.gov |
| Separation | Capillary columns are typically used for high-resolution separation. nih.gov |
| Detection | Mass spectrometry provides identification based on mass-to-charge ratio and fragmentation patterns. nih.gov |
| Application | Quantification of N-acetyl MDA in biological samples like urine. nih.gov |
This table provides a general overview of the GC-MS methodology for N-acetyl MDA analysis.
Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ES-MS/MS)
Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ES-MS/MS) is a highly sensitive and specific method for identifying and quantifying compounds in complex mixtures. A method was developed using capillary LC-ES-MS/MS to identify metabolites of 4,4'-methylenedianiline (B154101) (DAPM) in vascular smooth muscle cells. researchgate.net This technique successfully identified N-acetyl methylenedianiline (N-acetyl-DAPM) and N,N'-diacetyl methylenedianiline. researchgate.net Another study established an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for determining this compound (AcMDA) adducts in hemoglobin. nih.gov The method demonstrated good linearity, a low detection limit of 0.07 ng/g Hb, and high recovery rates. nih.gov
Spectroscopic Detection Principles in Analytical Chemistry
Spectroscopic methods are fundamental to the detection of this compound in analytical chemistry. UV-Visible spectrophotometry is a widely used technique for the determination of aromatic amines. rsc.orgresearchgate.net These compounds typically show absorption in the UV-Vis range, and the specific wavelength of maximum absorbance can be used for quantification. researchgate.netnih.gov For instance, a method was developed for determining aromatic amines in industrial wastewater by measuring difference UV spectra at varying pH levels, achieving detection limits of 0.1–1 mg/L. rsc.org The optical properties of new aromatic imines have been investigated using UV-Vis absorption spectroscopy, with spectra recorded in solvents like 1,2-dichlorobenzene. nih.gov
Chemical Adduct Formation and Analytical Detection
The formation of chemical adducts, particularly with hemoglobin, is a key area of study for biomonitoring exposure to aromatic amines. acs.orgnih.gov N-hydroxylated metabolites of many aromatic amines can react with oxy-hemoglobin to form arylnitroso intermediates, which then bind to hemoglobin to form sulfinamide adducts. acs.org
The detection of these hemoglobin adducts often involves hydrolysis to release the parent amine or its metabolite, which is then quantified. nih.govnih.govpnas.org For example, a common procedure involves alkaline hydrolysis of the hemoglobin to release the amine, which is then extracted and derivatized for analysis by GC-MS. pnas.org A study on this compound (AcMDA) hemoglobin adducts utilized hydrolysis with sodium hydroxide (B78521) solution before extraction and analysis by UPLC-MS/MS. nih.gov Another study characterized a major hemoglobin adduct of 4,4'-methylenedianiline (MDA) formed through peroxidative oxidation, which was identified after enzymatic hydrolysis of the globin. nih.gov
Method Validation and Quality Control in Chemical Analysis
Method validation and quality control are essential to ensure the reliability and accuracy of analytical results for this compound. azolifesciences.com This involves a comprehensive process that covers all aspects of the analytical procedure, from sample collection to data analysis. azolifesciences.com
Key aspects of method validation include:
Linearity: Establishing a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. nih.govnih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. nih.govmdpi.com
Precision: The degree of agreement among a series of measurements, expressed as repeatability and reproducibility. nih.govnih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov
For instance, a flow-injection method for determining primary aromatic amines was validated for its linearity, repeatability, reproducibility, accuracy, and limit of detection. nih.gov Similarly, an HPLC method for analyzing aromatic amines showed excellent repeatability, precision, and recovery. nih.gov Quality control measures, such as the use of calibration standards, blanks, and quality control spikes, are implemented to monitor the performance of the analytical method on an ongoing basis. cdc.gov
Q & A
Q. What are the established synthetic routes for N-Acetyl-4,4'-diaminodiphenylmethane, and how can purity be optimized?
this compound is synthesized via acetylation of 4,4'-diaminodiphenylmethane (MDA). Key steps include:
- Condensation reactions : Reacting MDA with acetylating agents like acetic anhydride under controlled temperature (e.g., 80–100°C) .
- Purification : Recrystallization from ethanol or methanol to achieve >99% purity, critical for applications requiring high thermal stability (e.g., polyimides) .
- Quality control : Use HPLC or GC-MS to monitor residual solvents and byproducts like nitroso derivatives .
Q. How do solubility properties of this compound influence experimental design?
Solubility varies significantly with solvent polarity and temperature:
| Solvent | Solubility (g/100g, 298K) | Temperature Dependence |
|---|---|---|
| Methanol | 2.8 | Strongly positive |
| Chloroform | 12.4 | Moderate |
| Toluene | 1.2 | Weak |
Methodological recommendations:
Q. What characterization techniques validate the structural integrity of this compound derivatives?
- NMR spectroscopy : Confirm acetylation via disappearance of primary amine peaks (~5 ppm) and appearance of acetyl protons (~2 ppm) .
- GPC : Assess molecular weight distribution in polymers (e.g., polyimides with Mn ~7.0×10⁴ g/mol) .
- FTIR : Identify amide C=O stretches (1650–1700 cm⁻¹) and aromatic C-H bends (800–850 cm⁻¹) .
Advanced Questions
Q. How can contradictory toxicology data for this compound metabolites be resolved?
Metabolites like 4-nitroso-4’-aminodiphenylmethane exhibit conflicting carcinogenicity profiles:
- In vitro assays : Use liver microsomes to quantify azoxy/azo derivatives via LC-MS .
- In vivo models : Compare Sprague-Dawley rats exposed to NNM (N-nitrosomorpholine) with/without 2-AAF co-administration. Histochemical phenotyping reveals metabolite-specific enzyme-altered foci (e.g., G6PDH activity) .
- Statistical rigor : Apply morphometric analysis to differentiate carcinogenic enhancement (e.g., hepatocellular carcinoma incidence: 2-AAF > PB > DDPM) .
Q. What computational methods predict coordination behavior in this compound-metal complexes?
- DFT calculations : Optimize geometries for Cd(II)-porphyrin complexes to assess ligand binding energies and electron density (QTAIM analysis) .
- NCI-RDG plots : Visualize non-covalent interactions (e.g., H-bonding in Cd–N coordination) .
- Validation : Compare predicted vs. experimental XRD data (e.g., bond lengths: Cd–N ≈ 2.3 Å) .
Q. How does thermal degradation of this compound-based polyimides inform material stability?
Degradation involves two stages:
Fluorinated segment breakdown (300–400°C): Releases hexafluoroisopropylidene fragments (TGA mass loss ~15%) .
Aromatic backbone decomposition (>500°C): Forms CO₂ and benzene derivatives (pyrolysis-GC/MS) .
Q. What mechanistic insights explain cure kinetics in epoxy formulations containing this compound?
- Autocatalyzed reaction : Primary amine-epoxide interactions dominate initially (overall order = 2) .
- Secondary exotherm : At ~40% conversion, etherification and branching occur, leading to inhomogeneous crosslinking (DSC validation) .
- Formulation tuning : Increase diaminodiphenyl sulfone (DDS) concentration to suppress secondary reactions and improve glass transition temperature (Tg) .
Key Methodological Takeaways
- Synthetic optimization : Prioritize solvent polarity and purification to minimize nitroso byproducts.
- Data reconciliation : Combine histochemical phenotyping with computational modeling for toxicology studies.
- Advanced characterization : Pair pyrolysis-GC/MS with kinetic analysis for degradation mechanism elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
